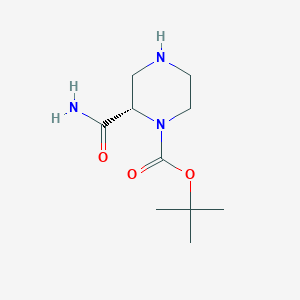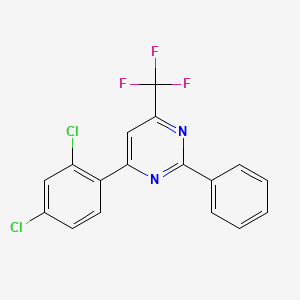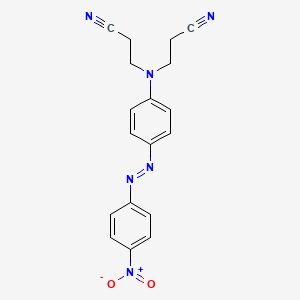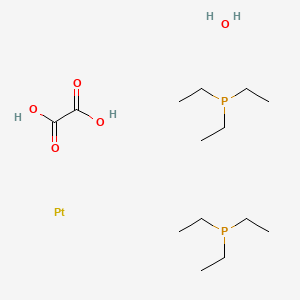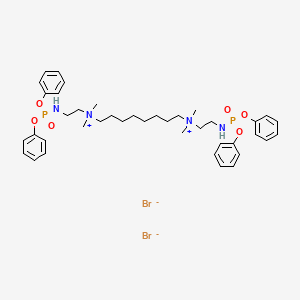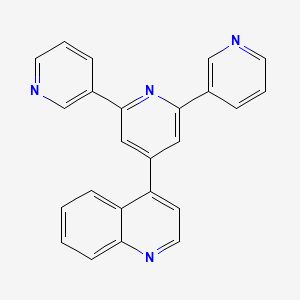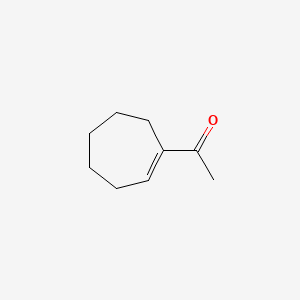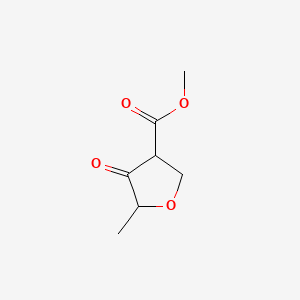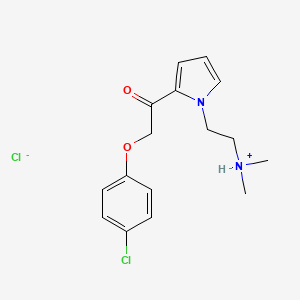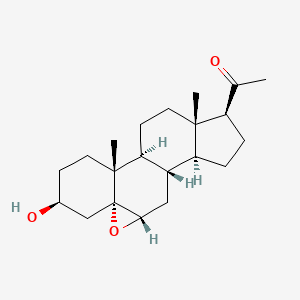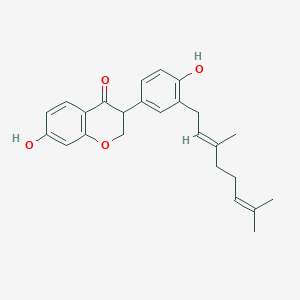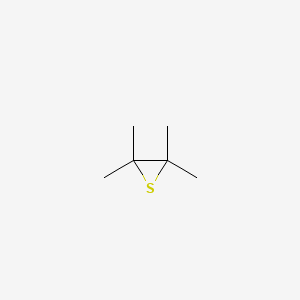
Tetramethylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylthiirane is an organosulfur compound with the molecular formula C₆H₁₂S and a molecular weight of 116.224 g/mol . This compound is characterized by its three-membered ring structure containing sulfur, making it a thiirane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylthiirane can be synthesized through several methods. One common approach involves the reaction of tetramethylthiuram disulfide with a reducing agent such as lithium aluminum hydride (LiAlH₄) under controlled conditions . Another method includes the reaction of tetramethylthiuram monosulfide with a halogenating agent like chlorine or bromine .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetramethylthiirane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiiranes
Scientific Research Applications
Tetramethylthiirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethylthiirane involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds and subsequent inhibition of enzyme activity . This interaction is crucial for its antimicrobial and anticancer properties. Additionally, this compound can undergo metabolic transformations, leading to the formation of reactive intermediates that further contribute to its biological effects .
Comparison with Similar Compounds
- Thiirane
- Thietane
- Oxirane (Epoxide)
- Aziridine (Nitrogen analog of thiirane)
- Oxetane (Oxygen analog of thietane)
Properties
CAS No. |
17066-32-9 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
2,2,3,3-tetramethylthiirane |
InChI |
InChI=1S/C6H12S/c1-5(2)6(3,4)7-5/h1-4H3 |
InChI Key |
ZAJGXUQFNXGAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(S1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


